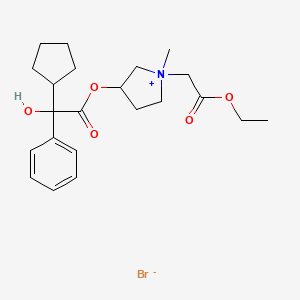
methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate: is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate typically involves multiple steps, starting from commercially available precursors. One common route involves the esterification of 7-(2,4-dichlorophenyl)-3,5-dihydroxy-6-heptenoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of continuous flow reactors allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The double bond in the heptenoate chain can be reduced to form a saturated ester.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding saturated ester.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its dichlorophenyl group is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Research is ongoing to explore its efficacy and safety in these roles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets in biological systems. The dichlorophenyl group is known to bind to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The hydroxyl groups and the ester moiety also contribute to the compound’s overall activity by enhancing its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
Comparison: methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and modifications. Compared to similar compounds, it offers greater versatility in synthetic applications and potential biological activities. The presence of both hydroxyl and ester groups enhances its reactivity and solubility, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H16Cl2O4 |
|---|---|
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
methyl 7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C14H16Cl2O4/c1-20-14(19)8-12(18)7-11(17)5-3-9-2-4-10(15)6-13(9)16/h2-6,11-12,17-18H,7-8H2,1H3 |
InChI-Schlüssel |
AXAHUFIYBWUQSB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(CC(C=CC1=C(C=C(C=C1)Cl)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxo-4-[[5-(trifluoromethyl)-2-pyridyl]amino]butanoic acid](/img/structure/B8534691.png)

![4-[4-(Hexyloxy)phenyl]piperidin-4-OL](/img/structure/B8534701.png)







![1-(2,7-Diazaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B8534767.png)


